molecular formula C21H14ClNO3 B356269 (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 620549-47-5

(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B356269
CAS No.: 620549-47-5
M. Wt: 363.8g/mol
InChI Key: GKZJOLULEGFDEY-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, substituted with a 2-chlorobenzyl group and a pyridin-4-ylmethylene group. The (Z)-configuration indicates the specific geometric isomerism around the double bond in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the benzofuran core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Pyridin-4-ylmethylene Group: The final step involves the condensation of the intermediate with pyridine-4-carbaldehyde under basic conditions to form the (Z)-configured product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridin-4-ylmethylene group, converting it to a pyridylmethyl group.

    Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran core.

    Reduction: Pyridylmethyl-substituted benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-6-((2-bromobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
  • (Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
  • (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Uniqueness

The uniqueness of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one lies in its specific substitution pattern and geometric configuration, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the 2-chlorobenzyl group may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3/c22-18-4-2-1-3-15(18)13-25-16-5-6-17-19(12-16)26-20(21(17)24)11-14-7-9-23-10-8-14/h1-12H,13H2/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZJOLULEGFDEY-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.